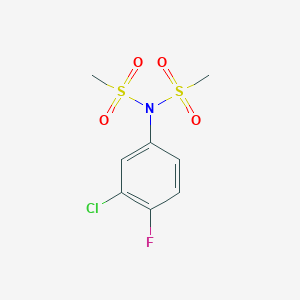![molecular formula C25H30N4O3 B14961451 7-benzyl-1-(2-methoxyphenyl)-3-(3-methoxypropyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B14961451.png)
7-benzyl-1-(2-methoxyphenyl)-3-(3-methoxypropyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-benzyl-1-(2-methoxyphenyl)-3-(3-methoxypropyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound belonging to the class of pyrimido[1,2-a][1,3,5]triazin-6-ones. This compound is characterized by its unique structure, which includes a benzyl group, a methoxyphenyl group, a methoxypropyl group, and a methyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-1-(2-methoxyphenyl)-3-(3-methoxypropyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimido[1,2-a][1,3,5]triazin-6-one core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzyl group: This can be achieved through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst.
Attachment of the methoxyphenyl group: This step may involve a nucleophilic aromatic substitution reaction.
Addition of the methoxypropyl group: This can be done through an etherification reaction using 3-methoxypropyl bromide and a base.
Incorporation of the methyl group: This step may involve a methylation reaction using methyl iodide and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
7-benzyl-1-(2-methoxyphenyl)-3-(3-methoxypropyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride with a Lewis acid catalyst for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
7-benzyl-1-(2-methoxyphenyl)-3-(3-methoxypropyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 7-benzyl-1-(2-methoxyphenyl)-3-(3-methoxypropyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and leading to downstream effects.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Vergleich Mit ähnlichen Verbindungen
7-benzyl-1-(2-methoxyphenyl)-3-(3-methoxypropyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can be compared with other similar compounds, such as:
7-benzyl-1-(2-hydroxyphenyl)-3-(3-hydroxypropyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one: Similar structure but with hydroxy groups instead of methoxy groups.
7-benzyl-1-(2-chlorophenyl)-3-(3-chloropropyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one: Similar structure but with chloro groups instead of methoxy groups.
The uniqueness of this compound lies in its specific substituents, which may confer unique chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C25H30N4O3 |
|---|---|
Molekulargewicht |
434.5 g/mol |
IUPAC-Name |
7-benzyl-1-(2-methoxyphenyl)-3-(3-methoxypropyl)-8-methyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C25H30N4O3/c1-19-21(16-20-10-5-4-6-11-20)24(30)29-18-27(14-9-15-31-2)17-28(25(29)26-19)22-12-7-8-13-23(22)32-3/h4-8,10-13H,9,14-18H2,1-3H3 |
InChI-Schlüssel |
XUXRQAGPAFMHSG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)N2CN(CN(C2=N1)C3=CC=CC=C3OC)CCCOC)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


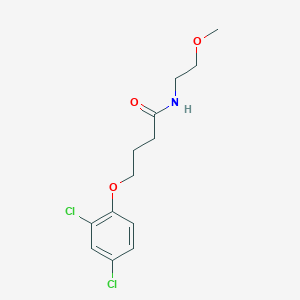
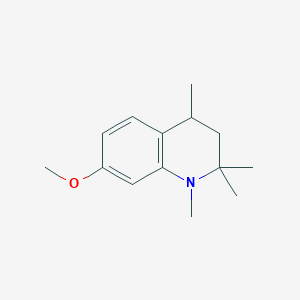
![N-[5-(2-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B14961402.png)

![[4-Amino-6-(phenylamino)-1,3,5-triazin-2-yl]methyl 3,5-dimethylpiperidine-1-carbodithioate](/img/structure/B14961409.png)
![Ethyl 5,7-dimethyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14961416.png)

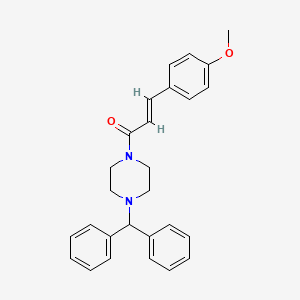
![7-ethyl-1-(4-methoxyphenyl)-8-methyl-3-(2-morpholinoethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B14961428.png)
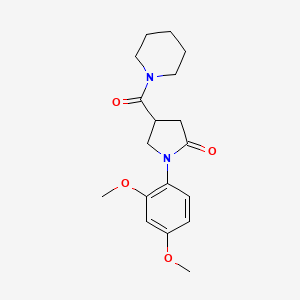
![N'-[1-(4-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B14961439.png)
![2,2,4,7-Tetramethyl-6-[2-(morpholin-4-yl)pyrimidin-4-yl]-1,2,3,4-tetrahydroquinoline](/img/structure/B14961440.png)
![7-(5-chloro-2-methoxyphenyl)-3-(3-chlorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B14961448.png)
